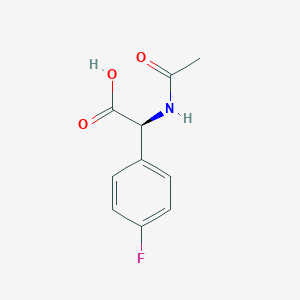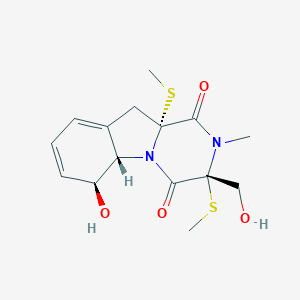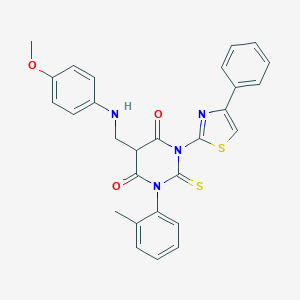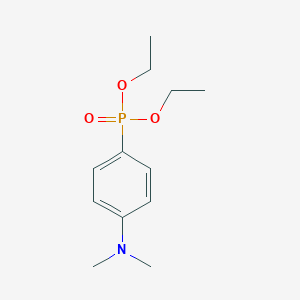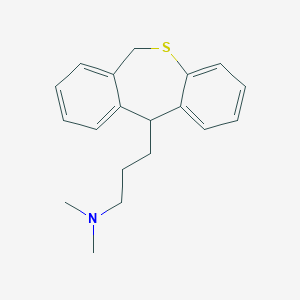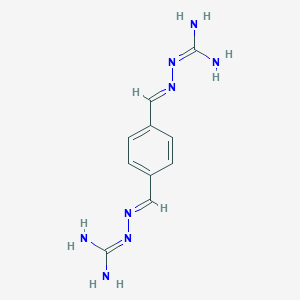
N,N-(4-Xylylidene)bisaminoguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-(4-Xylylidene)bisaminoguanidine, also known as XC-72, is a chemical compound used in scientific research applications. It is a carbon black material that is commonly used as a catalyst support in various chemical reactions. The compound has gained popularity due to its unique properties and its ability to enhance the performance of certain chemical reactions.
Scientific Research Applications
Inducing Mutations in Yeast
N,N'-(p-Xylylidene)-bis-aminoguanidine 2HCl has been identified as an effective inducer of non-chromosomal petite mutation in Saccharomyces cerevisiae, both in growing and non-growing conditions. A study found that a mutant resistant to this compound demonstrated alterations in the general amino acid permease activity (Witkowska, Ułaszewski, & Lachowicz, 1980).
Antiprotozoal Activity
Research on N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines, derived from the N-phenylbenzamide and 1,3-bis(4-aminophenyl)urea, demonstrated antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds, including variants of N,N-(4-Xylylidene)bisaminoguanidine, showed efficacy in vitro and in vivo against these protozoal infections (Ríos Martínez et al., 2014).
Coordination Polymers in Chemistry
N,N’-bis(pyridine-4-yl)formamidine, a related compound, has been used to create Hg(II) coordination polymers. These complexes have been structurally characterized and have applications in understanding the effect of halide anions on folding and unfolding of Hg(II) coordination polymers (Hsu et al., 2016).
Targeted Drug Delivery
Benzylguanidine, a related compound, has been investigated for its potential in targeted drug delivery, particularly in targeting CXCR 4 positive tumors. This study explored the efficacy and safety of benzylguanidine-conjugated nanocarriers for systemic delivery of chemotherapeutic drugs (Kong, Tang, & Yin, 2020).
Development of Anticonvulsant Drugs
Research into the synthesis of 5,6-bis aryl 1,2,4-triazines, which involved the reaction of various benzils with aminoguanidine bicarbonate, led to the discovery of potent anticonvulsant molecules. This represents a potential application in the development of new medications for epilepsy and related disorders (Mallikarjuna et al., 2007).
properties
CAS RN |
1945-65-9 |
|---|---|
Molecular Formula |
C10H14N8 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-[(E)-[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine |
InChI |
InChI=1S/C10H14N8/c11-9(12)17-15-5-7-1-2-8(4-3-7)6-16-18-10(13)14/h1-6H,(H4,11,12,17)(H4,13,14,18)/b15-5+,16-6+ |
InChI Key |
DJQYBCUFGZTQSR-IAGONARPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N=C(N)N)/C=N/N=C(N)N |
SMILES |
C1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N |
Canonical SMILES |
C1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N |
Related CAS |
62580-72-7 (unspecified hydrochloride) 7044-24-8 (di-hydrochloride) |
synonyms |
N,N-(4-xylylidene)bisaminoguanidine N,N-(4-xylylidene)bisaminoguanidine, dihydrochloride N,N-(p-xylylidene)bisaminoguanidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)
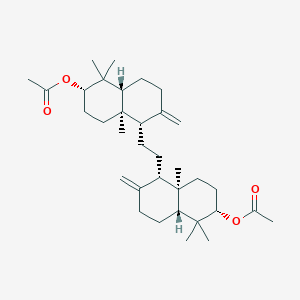
![2-(Pyrazin-2-yl)benzo[d]thiazole](/img/structure/B161255.png)

